molecular formula C7H15NO3S B13204248 2-Methoxycyclohexane-1-sulfonamide

2-Methoxycyclohexane-1-sulfonamide

Cat. No.: B13204248
M. Wt: 193.27 g/mol
InChI Key: DZYIOXFFROWCJI-UHFFFAOYSA-N
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Description

2-Methoxycyclohexane-1-sulfonamide is a sulfonamide derivative featuring a cyclohexane backbone substituted with a methoxy (-OCH₃) group at position 2 and a sulfonamide (-SO₂NH₂) group at position 1. Its molecular formula is C₇H₁₃NO₃S, with a molecular weight of 195.25 g/mol (CAS: 808148-28-9; MDL: MFCD29984810) .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methoxycyclohexane-1-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

DZYIOXFFROWCJI-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Pathways for Sulfonamide Derivatives

Sulfonamide synthesis typically involves reacting sulfonyl chlorides with amines or ammonia. For cyclohexane-based sulfonamides, the core strategy includes functionalizing the cyclohexane ring with methoxy and sulfonamide groups. While direct literature on 2-Methoxycyclohexane-1-sulfonamide is limited, analogous methods for structurally related compounds provide a foundation for its preparation.

Key Synthetic Strategies

Sulfonation of Methoxycyclohexane Derivatives

A common approach involves the sulfonation of a methoxy-substituted cyclohexane precursor:

  • Sulfonation : React 2-methoxycyclohexanol or a derivative with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) to form the intermediate sulfonyl chloride.
  • Amination : Treat the sulfonyl chloride with aqueous ammonia to yield the sulfonamide.

Example Reaction Pathway :
$$
\text{2-Methoxycyclohexanol} \xrightarrow{\text{ClSO}3\text{H}} \text{2-Methoxycyclohexane-1-sulfonyl chloride} \xrightarrow{\text{NH}3} \text{2-Methoxycyclohexane-1-sulfonamide}
$$

Multi-Step Synthesis from Cyclohexene Oxide

  • Epoxide Opening : React cyclohexene oxide with methanol to form 2-methoxycyclohexanol.
  • Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Ammonolysis : React with ammonia to finalize the sulfonamide.

Optimization and Catalytic Methods

Recent advances in sulfonamide synthesis emphasize metal-free conditions and green chemistry:

  • Sulfur Dioxide Insertion : Utilize $$ \text{K}2\text{S}2\text{O}5 $$ or DABSO ($$ \text{(SO}2\text{)}2\text{(NH)}2 $$) as sulfur donors under palladium or copper catalysis to introduce sulfonyl groups.
  • Mechanochemical Synthesis : Achieve solvent-free coupling of aryl halides, amines, and sulfur sources via ball milling.

Structural and Analytical Data

While specific data for 2-Methoxycyclohexane-1-sulfonamide are unavailable, analogous compounds provide insights:

Property 3-Methoxycyclohexane-1-sulfonamide Sulfanilamide Derivatives
Molecular Formula $$ \text{C}7\text{H}{15}\text{NO}_3\text{S} $$ $$ \text{C}6\text{H}8\text{N}2\text{O}2\text{S} $$
Molecular Weight 193.27 g/mol 172.20 g/mol
Key Synthetic Steps Sulfonation, amination Nitration, reduction, acetylation
Yield Optimization 85–93% 70–80%

Challenges and Considerations

  • Regioselectivity : Ensuring methoxy and sulfonamide groups occupy the 1- and 2-positions on the cyclohexane ring requires precise control during sulfonation.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products.
  • Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro, halogens) may necessitate modified reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Cyclohexane vs. Branched Alkane Backbone :
    The cyclohexane ring in 2-Methoxycyclohexane-1-sulfonamide introduces steric hindrance and conformational rigidity compared to the branched alkane in 2-Methoxy-2-methylpropane-1-sulfonamide. This difference may reduce solubility in polar solvents but enhance stability in hydrophobic environments .
  • Ionic vs. Neutral Sulfur Groups :
    Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group (-SO₃⁻Na⁺) confers high water solubility, contrasting with the neutral sulfonamide (-SO₂NH₂) in the target compound, which has moderate solubility dependent on pH .

Functional Group Variations

  • Sulfonamide vs. Sulfonate :
    Sulfonamides (e.g., 2-Methoxycyclohexane-1-sulfonamide) are often explored for biological activity (e.g., enzyme inhibition), whereas sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are typically used in industrial applications (e.g., surfactants, polymerization) due to their ionic nature .
  • Methoxy Positioning : Methoxmetamine’s methoxy group is attached to a phenyl ring rather than a cyclohexane, altering electronic effects and reactivity. This compound’s ketone group further differentiates its chemical behavior from sulfonamides .

Biological Activity

2-Methoxycyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-Methoxycyclohexane-1-sulfonamide features a cyclohexane ring substituted with a methoxy group and a sulfonamide functional group. This structural configuration allows it to interact with various biological targets, influencing its pharmacological properties.

The mechanism of action for 2-methoxycyclohexane-1-sulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit or modulate the activity of target enzymes. Notably, it has shown inhibitory effects on Rho kinase, which is implicated in various pathophysiological conditions such as hypertension and cancer .

Antimicrobial Activity

Sulfonamides, including 2-methoxycyclohexane-1-sulfonamide, are known for their antibacterial properties . They inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria .

Anticancer Potential

Recent studies have evaluated the anticancer efficacy of sulfonamide derivatives. For instance, compounds derived from sulfonamide structures exhibited significant cytotoxicity against various cancer cell lines, including HepG-2 (liver) and MCF-7 (breast) cells. The IC50 values for these compounds ranged from 8.39 to 21.15 μM, demonstrating promising activity compared to established chemotherapeutics like doxorubicin .

Other Therapeutic Applications

Research indicates that 2-methoxycyclohexane-1-sulfonamide may also have anti-inflammatory effects and could be explored for conditions such as asthma and chronic inflammatory diseases due to its ability to modulate immune responses .

Case Studies and Research Findings

  • Anticancer Studies : A recent study synthesized new sulfonamide-triazole-glycoside hybrids that were tested against several cancer cell lines. The results indicated that these hybrids demonstrated significant inhibition of cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Rho Kinase Inhibition : Another study highlighted the role of 2-methoxycyclohexane-1-sulfonamide as an effective Rho kinase inhibitor. This property suggests potential therapeutic benefits in treating diseases characterized by smooth muscle contraction and cell proliferation .
  • Antimicrobial Efficacy : Comparative studies on various sulfonamides revealed that 2-methoxycyclohexane-1-sulfonamide maintained effective antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing its utility in infectious disease management .

Data Table: Biological Activities of 2-Methoxycyclohexane-1-sulfonamide

Biological Activity Target Effect Reference
AntimicrobialBacterial enzymesInhibition of folate synthesis
AnticancerHepG-2, MCF-7 cellsCytotoxicity (IC50 = 8.39–21.15 μM)
Rho Kinase InhibitionRho kinaseModulation of smooth muscle contraction
Anti-inflammatoryImmune responseReduction in inflammation

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